molecular formula C22H25BrN4O B10775634 (5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-yl){6-[(dimethylamino)methyl]-(+)-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl}methanone

(5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-yl){6-[(dimethylamino)methyl]-(+)-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl}methanone

Cat. No.: B10775634
M. Wt: 441.4 g/mol
InChI Key: BSGIKRCNMBTGEB-UHFFFAOYSA-N
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Description

It belongs to a series of pyrrolo[2,3-c]pyridines developed as small molecule antagonists for the QRFP receptor . This compound has shown significant biological activity, particularly in the context of receptor antagonism.

Preparation Methods

The synthesis of compound 25e involves several steps:

Chemical Reactions Analysis

Compound 25e undergoes various chemical reactions:

Mechanism of Action

Compound 25e exerts its effects by antagonizing the QRFP receptor. It binds to the receptor and inhibits its activity, thereby modulating the downstream signaling pathways. This antagonistic action leads to various physiological effects, including anorexigenic activity (appetite suppression) . The molecular targets include the QRFP receptor, and the pathways involved are related to metabolic regulation .

Properties

Molecular Formula

C22H25BrN4O

Molecular Weight

441.4 g/mol

IUPAC Name

(5-bromo-1-methylpyrrolo[2,3-c]pyridin-2-yl)-[6-[(dimethylamino)methyl]-4-methyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone

InChI

InChI=1S/C22H25BrN4O/c1-14-11-27(13-16-6-5-15(7-18(14)16)12-25(2)3)22(28)19-8-17-9-21(23)24-10-20(17)26(19)4/h5-10,14H,11-13H2,1-4H3

InChI Key

BSGIKRCNMBTGEB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC2=C1C=C(C=C2)CN(C)C)C(=O)C3=CC4=CC(=NC=C4N3C)Br

Origin of Product

United States

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